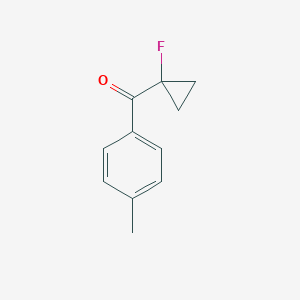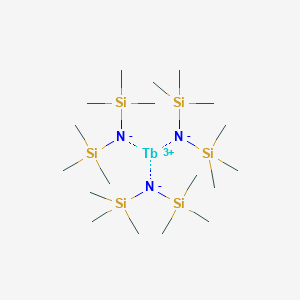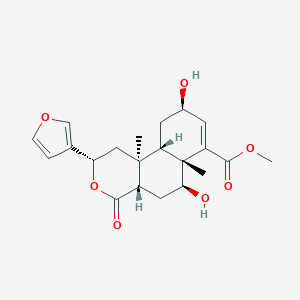![molecular formula C32H32N2O5 B012568 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide CAS No. 104482-86-2](/img/structure/B12568.png)
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide is a synthetic compound that belongs to the class of phthalide derivatives. This compound has shown promising results in scientific research applications, particularly in the field of cancer research.
Mechanism Of Action
The mechanism of action of 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide involves the inhibition of certain enzymes that are essential for cancer cell growth and survival. Specifically, this compound inhibits the activity of topoisomerase II, which is an enzyme that is required for DNA replication and cell division. By inhibiting this enzyme, 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical And Physiological Effects
In addition to its anticancer properties, 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, which could have implications for the treatment of inflammatory diseases. Additionally, this compound has been found to have antioxidant properties, which could be beneficial for preventing oxidative damage in the body.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide in lab experiments is its specificity for inhibiting topoisomerase II. This makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity. Like many anticancer drugs, 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide can have toxic effects on normal cells, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound, which could have implications for its use in other disease contexts. Finally, there is a need for more studies to explore the potential of this compound as a therapeutic agent in animal models and clinical trials.
Synthesis Methods
The synthesis of 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide involves the reaction of 5-anilino-2,4-dimethoxybenzoic acid with 4-(diethylamino)-2-hydroxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain the final compound.
Scientific Research Applications
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment.
properties
CAS RN |
104482-86-2 |
|---|---|
Product Name |
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide |
Molecular Formula |
C32H32N2O5 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
3-(5-anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C32H32N2O5/c1-5-34(6-2)22-16-17-25(28(35)18-22)32(24-15-11-10-14-23(24)31(36)39-32)26-19-27(30(38-4)20-29(26)37-3)33-21-12-8-7-9-13-21/h7-20,33,35H,5-6H2,1-4H3 |
InChI Key |
AENHSEKMGMGGAZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4OC)OC)NC5=CC=CC=C5)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4OC)OC)NC5=CC=CC=C5)O |
synonyms |
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



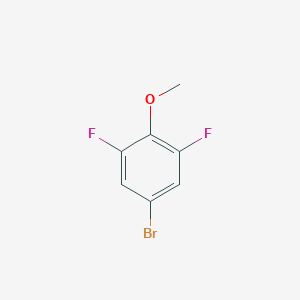
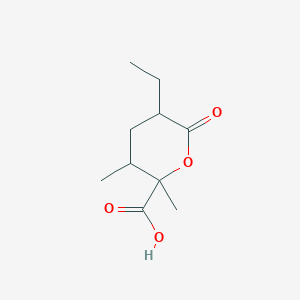
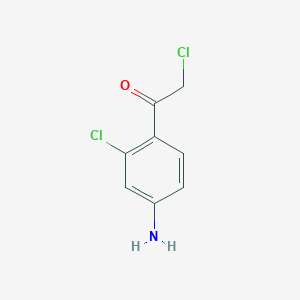
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)
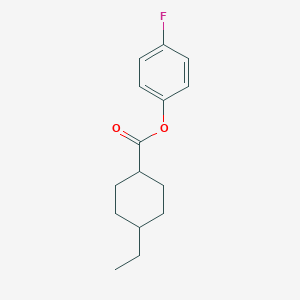
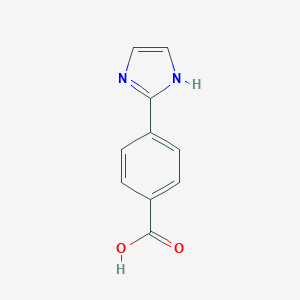
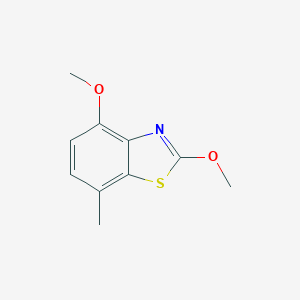
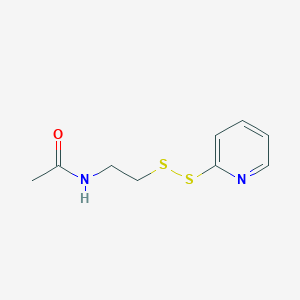
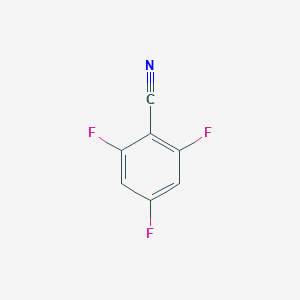
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
